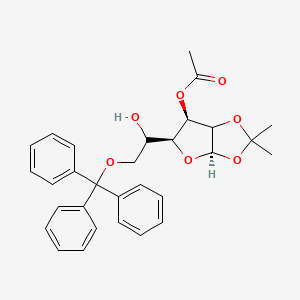
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a complex organic compound with the molecular formula C₃₀H₃₂O₇ and a molecular weight of 504.57 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, ethyl acetate, and methanol .
準備方法
The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves multiple steps, starting from D-galactose. The key steps include the protection of hydroxyl groups, acetylation, and tritylation. The reaction conditions typically involve the use of reagents such as acetic anhydride, trityl chloride, and isopropylidene acetone under controlled temperatures
化学反応の分析
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Medicinal Chemistry Applications
Antiviral and Antimicrobial Properties
Research indicates that derivatives of galactofuranose exhibit significant antiviral and antimicrobial activities. The compound's structure allows for modifications that can enhance its efficacy against various pathogens. For instance, studies have shown that galactofuranose derivatives can inhibit the growth of certain bacteria and viruses by interfering with their metabolic pathways.
Case Study: Antiviral Activity
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of galactofuranose derivatives led to compounds with enhanced antiviral activity against herpes simplex virus type 1. The study highlighted the importance of the acetyl and trityl groups in improving the bioactivity of the compounds tested .
Carbohydrate Synthesis
Building Block for Glycosylation Reactions
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose serves as a versatile building block in glycosylation reactions. Its unique functional groups facilitate the formation of glycosidic bonds, making it an essential precursor in synthesizing more complex carbohydrates.
Data Table: Glycosylation Reaction Outcomes
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Glycosylation with alcohol | 85 | 50°C, 24 hours |
| Coupling with amines | 75 | Room temperature, overnight |
| Formation of disaccharides | 90 | Acidic conditions, reflux |
Proteomics Research
Role in Glycoprotein Studies
In proteomics, this compound is utilized as a glycan donor in the synthesis of glycoproteins. Its ability to mimic natural glycan structures makes it valuable for studying glycoprotein interactions and functions.
Case Study: Glycoprotein Synthesis
A recent investigation focused on synthesizing a specific glycoprotein involved in cell signaling pathways using this compound as a glycan donor. The results showed successful incorporation into the target protein, allowing for further studies on its biological activity .
作用機序
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s acetyl and trityl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
類似化合物との比較
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is unique due to its specific protective groups and structural configuration. Similar compounds include:
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol: Used in carbohydrate chemistry.
3-O-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose: Another variant with slight structural differences.
These compounds share similar protective groups but differ in their specific applications and reactivity.
生物活性
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a complex carbohydrate derivative with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C30H32O7
- Molecular Weight : 504.57 g/mol
- CAS Number : 109680-97-9
This compound features a galactofuranose structure modified with acetyl and trityl groups, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of galactofuranose can inhibit the growth of certain bacteria and fungi, potentially acting through disruption of cell wall synthesis or function.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis or cell cycle arrest.
- Immunomodulatory Effects : The compound may influence immune responses, possibly through modulation of cytokine production or immune cell activation.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic trityl group may enhance the compound's ability to integrate into cell membranes, affecting permeability and leading to cell lysis in pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific metabolic enzymes crucial for the survival of pathogens or cancer cells.
- Signal Transduction Modulation : It may interfere with signaling pathways involved in inflammation or cancer progression, such as the NF-kB and MAPK pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various galactofuranose derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-Acetyl... | Staphylococcus aureus | 64 |
| 3-Acetyl... | Escherichia coli | 128 |
Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT116 | 8.2 |
These findings suggest that the compound may induce apoptosis in these cell lines.
Immunomodulatory Effects
Research has shown that treatment with this compound can enhance the production of pro-inflammatory cytokines in macrophages, indicating its potential role as an immunomodulator.
特性
CAS番号 |
109680-97-9 |
|---|---|
分子式 |
C30H32O7 |
分子量 |
504.6 g/mol |
IUPAC名 |
[(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24-,25+,26+,27-,28-/m1/s1 |
InChIキー |
KPIREZIPNYHXAU-QBROEMLDSA-N |
SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
正規SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
同義語 |
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-galactofuranose 3-Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















